1,1'-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol)

Description

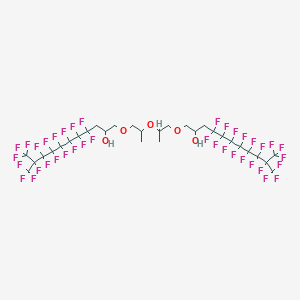

This compound is a highly fluorinated polyether alcohol with a complex molecular architecture. Its structure features a central oxybis(propyleneoxy) group (C₃H₆O)₂, flanked by two perfluorinated undecanol chains. Each chain contains 16 fluorine atoms (hexadecafluoro) and a terminal trifluoromethyl (-CF₃) group at the 10th carbon position . The molecular formula is C₃₀H₂₄F₃₈O₅, as confirmed by EINECS registry data (297-932-5) . Its CAS number is 93776-05-7 , and it is classified under perfluorinated compounds (PFCs), a group known for exceptional chemical stability, hydrophobicity, and resistance to thermal degradation .

Its primary applications include use as a surfactant in high-performance coatings, firefighting foams, or electronic manufacturing, leveraging its low surface tension and inertness .

Properties

CAS No. |

93776-05-7 |

|---|---|

Molecular Formula |

C30H24F38O5 |

Molecular Weight |

1186.4 g/mol |

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-1-[2-[1-[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecoxy]propan-2-yloxy]propoxy]-10-(trifluoromethyl)undecan-2-ol |

InChI |

InChI=1S/C30H24F38O5/c1-9(5-71-7-11(69)3-13(31,32)17(37,38)21(45,46)25(53,54)23(49,50)19(41,42)15(35,27(57,58)59)28(60,61)62)73-10(2)6-72-8-12(70)4-14(33,34)18(39,40)22(47,48)26(55,56)24(51,52)20(43,44)16(36,29(63,64)65)30(66,67)68/h9-12,69-70H,3-8H2,1-2H3 |

InChI Key |

QIWKDYIRAPMRPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)OC(C)COCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol) involves multiple steps, including the reaction of fluorinated alcohols with propylene oxide. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential use in biological systems due to its stability and resistance to degradation.

Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in medical devices.

Industry: Utilized in the production of high-performance materials, coatings, and surfactants .

Mechanism of Action

The mechanism of action of 1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol) involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzymatic activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Fluorinated Polyethers

Key Observations :

Fluorination Density : The target compound (16 F/chain) has fewer fluorine atoms than 93776-02-4 (17 F/chain) but more than phosphate-containing derivatives like [78974-41-1] . Longer perfluorinated chains (e.g., 93776-03-5 with 23 F/chain) enhance hydrophobicity but increase environmental persistence .

Functional Groups : The presence of terminal -CF₃ in the target compound and 93776-03-5 contrasts with phosphate esters ([78974-41-1]), which introduce ionic character and higher polarity .

Physicochemical and Toxicological Comparisons

Table 2: Property Trends in Fluorinated Polyethers

| Property | Target Compound | 93776-03-5 | [78974-41-1] |

|---|---|---|---|

| LogP (estimated) | ~8.5 (highly lipophilic) | ~10.2 (extremely lipophilic) | ~6.3 (moderate lipophilicity) |

| Thermal Stability | Stable up to 300°C | Stable up to 350°C | Degrades at 200°C |

| Aquatic Toxicity (LC₅₀) | Not reported | Not reported | 0.5 mg/L (Daphnia magna) |

| Bioaccumulation Potential | High (PFAS-like) | Very High | Moderate |

Notes:

- Thermal Stability : Longer perfluorinated chains (e.g., 93776-03-5) correlate with higher decomposition temperatures due to stronger C-F bonds and reduced chain mobility .

- Environmental Impact : All compounds share risks associated with PFAS, including bioaccumulation and resistance to degradation. Phosphate derivatives ([78974-41-1]) show higher acute aquatic toxicity, likely due to their ionic interactions .

- Gaps in Data: No direct ecotoxicological data exist for the target compound, but its structural similarity to regulated PFAS (e.g., PFOA) suggests comparable hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.